WAY-100635 hydrochloride

Übersicht

Beschreibung

WAY-100635 Hydrochloride: Comprehensive Analysis

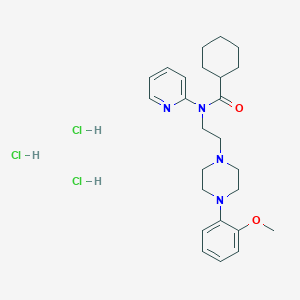

WAY-100635 hydrochloride is a compound with high affinity and selectivity for the 5-HT1A receptor, a subtype of serotonin receptor. It has been characterized as a potent antagonist and has been used extensively as a pharmacological tool to study the distribution and function of 5-HT1A receptors in various animal models and in humans using imaging techniques like positron emission tomography (PET) .

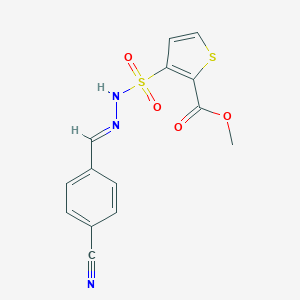

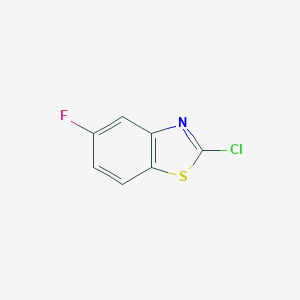

Synthesis Analysis

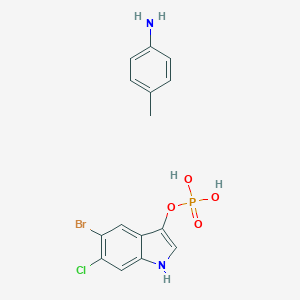

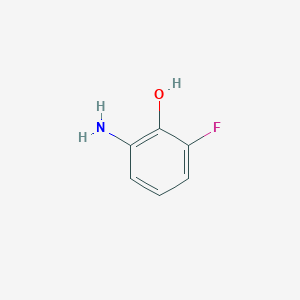

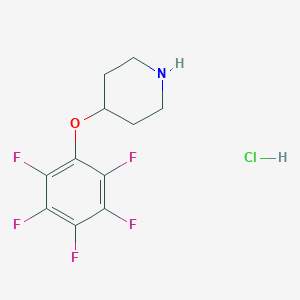

The synthesis of WAY-100635 hydrochloride involves the use of Grignard reagents and carbon-11 labeling for PET studies. A remotely-controlled production method has been developed for the synthesis of [carbonyl-11C]WAY-100635, which is an effective radioligand for studying 5-HT1A receptors in the human brain. This method utilizes immobilized Grignard reagents to simplify the purification process and is adapted for operation in shielded hot-cells for radiation safety . Additionally, analogs of WAY-100635 have been synthesized to improve metabolic stability and prevent defluorination, which is crucial for PET imaging .

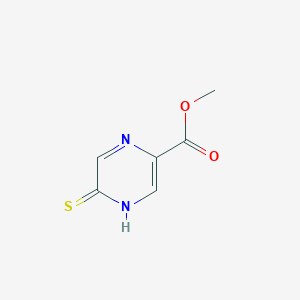

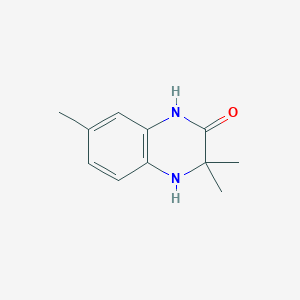

Molecular Structure Analysis

WAY-100635 hydrochloride's molecular structure includes a phenylpiperazine derivative bound to a cyclohexane carboxamide moiety. The compound's high affinity for the 5-HT1A receptor is attributed to this particular structure. Modifications to the structure, such as bridgehead fluoromethyl analogs, have been explored to enhance the compound's properties for PET imaging .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of WAY-100635 hydrochloride are critical for its function as a radioligand. The compound's carbonyl position is labeled with carbon-11, which is a short-lived isotope used in PET. The reaction involves the conversion of [11C]carbon dioxide to [carbonyl-11C]cyclohexanecarbonyl chloride, followed by a reaction with a piperazine precursor and triethylamine . The stability and reactivity of these intermediates are essential for the successful production of the radioligand.

Physical and Chemical Properties Analysis

WAY-100635 hydrochloride exhibits high binding affinity to the 5-HT1A receptor with a Kd in the nanomolar range. It is a potent antagonist with no agonist or partial agonist activity at the 5-HT1A receptor. The compound's binding is influenced by divalent cations such as CaCl2 and MnCl2, which can significantly lower its binding affinity without affecting the maximal binding capacity (Bmax) . The physical properties, such as solubility and stability, are optimized to facilitate its use in PET imaging and pharmacological studies .

Relevant Case Studies

WAY-100635 hydrochloride has been used in various case studies to explore its effects on brain function and its potential therapeutic applications. For instance, it has been shown to prevent the impairment of spatial learning caused by antagonists of cholinergic muscarinic receptors or NMDA receptors in the hippocampus, suggesting its potential in treating memory disorders . PET studies using [carbonyl-11C]WAY-100635 have provided insights into the distribution of 5-HT1A receptors in the primate and human brain, which is valuable for research on psychiatric disorders . Additionally, the compound's unexpected agonist activity at dopamine D4 receptors has prompted a reevaluation of studies that used it as a selective 5-HT1A antagonist .

Wissenschaftliche Forschungsanwendungen

Pharmacological Profile

WAY-100635 hydrochloride, a phenylpiperazine derivative, exhibits high affinity and selectivity for the 5-HT1A receptor. It's a potent 5-HT1A receptor antagonist without any agonist activity, displaying over 100-fold selectivity relative to other 5-HT receptor subtypes and neurotransmitter receptors. This compound antagonizes 5-HT1A receptor agonist actions and blocks hypothermia induced by 8-OH-DPAT in animals, making it a standard antagonist in 5-HT1A receptor function studies (Forster et al., 1995).

Imaging Applications

WAY-100635 and its analogues, labeled with carbon-11 or fluorine-18, serve as potential radioligands for the 5-HT1A neuroreceptors. This utility in imaging, particularly in PET studies, allows for detailed investigation of 5-HT1A receptors in various neurological and psychiatric conditions (Houle et al., 2000).

Dopamine Receptor Interaction

Contrary to its known profile as a 5-HT1A antagonist, WAY-100635 also shows potent agonist effects on dopamine D4 receptors. This unexpected interaction necessitates a reevaluation of previous studies using WAY-100635 as a selective 5-HT1A antagonist, underscoring its complex pharmacological profile (Chemel et al., 2006).

Modulation of Neurotransmitter Activity

WAY-100635 has been used to investigate the modulation of noradrenergic neurons in the locus coeruleus by the 5-HT system. It demonstrates that the 5-HT system tonically modulates noradrenergic neurotransmission, an important insight into the complex neurochemistry of the brain (Haddjeri et al., 1997).

Binding Characterization

Research shows that WAY-100635 binds specifically to 5-HT1A receptors, providing valuable data for understanding receptor distribution and function in the brain. This information is crucial for studying psychiatric conditions and the pharmacological effects of various drugs (Khawaja et al., 1995).

Potential Therapeutic Applications

WAY-100635 has shown potential in preventing spatial learning impairment caused by other substances, suggesting its role in compensating neurotransmitter imbalances in the brain. This points to possible therapeutic applications in treating memory disorders or cognitive impairments (Carli et al., 1997).

Eigenschaften

IUPAC Name |

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexanecarboxamide;trihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34N4O2.3ClH/c1-31-23-12-6-5-11-22(23)28-18-15-27(16-19-28)17-20-29(24-13-7-8-14-26-24)25(30)21-9-3-2-4-10-21;;;/h5-8,11-14,21H,2-4,9-10,15-20H2,1H3;3*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDUDBLVWOSYWID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)CCN(C3=CC=CC=N3)C(=O)C4CCCCC4.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H37Cl3N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50163457 | |

| Record name | WAY 100635 hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50163457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

531.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

WAY-100635 hydrochloride | |

CAS RN |

146714-97-8 | |

| Record name | WAY 100635 hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146714978 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | WAY 100635 hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50163457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | WAY-100635 HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8S48P899NE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

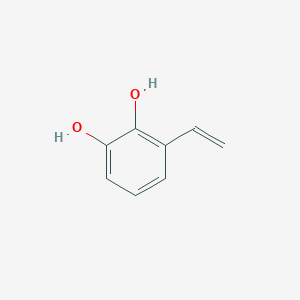

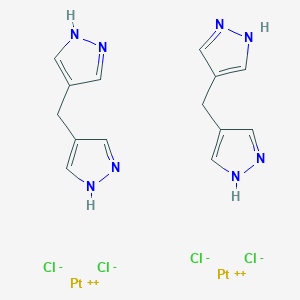

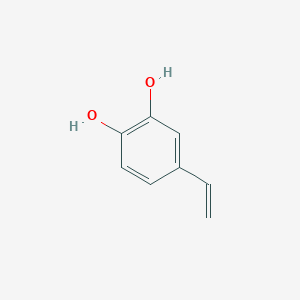

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,10-dihydroxy-8-methyl-12-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxynaphtho[1,2-c]isochromen-6-one](/img/structure/B142523.png)

![4-[2-(Cyclopropylamino)-1-hydroxyethyl]benzene-1,2-diol](/img/structure/B142527.png)

![4-Hydroxybenzo[d]thiazole-2(3H)-thione](/img/structure/B142538.png)

![1,3-Dimethyl-7-[4-(2-nitroimidazol-1-yl)butyl]purine-2,6-dione](/img/structure/B142549.png)